Cas no 1803591-73-2 (3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one)

3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one 化学的及び物理的性質
名前と識別子
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- 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one
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3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999619-1g |
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95% | 1g |
¥4305.0 | 2023-04-01 | |
TRC | E677853-50mg |
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 50mg |
$ 210.00 | 2022-06-05 | ||
Enamine | EN300-131735-0.05g |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95% | 0.05g |
$202.0 | 2023-11-13 | |
Enamine | EN300-131735-0.1g |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95% | 0.1g |
$301.0 | 2023-11-13 | |
Enamine | EN300-131735-250mg |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95.0% | 250mg |
$431.0 | 2023-09-30 | |
Enamine | EN300-131735-2500mg |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95.0% | 2500mg |
$1707.0 | 2023-09-30 | |
Enamine | EN300-131735-10000mg |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95.0% | 10000mg |
$3746.0 | 2023-09-30 | |
A2B Chem LLC | AV54017-2.5g |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
Enamine | EN300-131735-5g |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95% | 5g |
$2525.0 | 2023-11-13 | |
A2B Chem LLC | AV54017-500mg |
3-ethoxy-6-(trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one |
1803591-73-2 | 95% | 500mg |
$750.00 | 2024-04-20 |
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-oneに関する追加情報
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one: A Comprehensive Overview
3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one, also known by its CAS number 1803591-73-2, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile functional groups and potential applications. The molecule consists of a spiro ring system, which is formed by the fusion of two rings at a single atom, creating a highly rigid and stable structure. This structural feature is particularly advantageous in drug design and material synthesis.
The core structure of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one includes an ethoxy group, a trifluoroacetyl group, and an azaspiro ring system. The ethoxy group (-OCH₂CH₃) contributes to the compound's solubility and bioavailability, making it suitable for pharmaceutical applications. The trifluoroacetyl group (-CO-CF₃), on the other hand, introduces electron-withdrawing effects, which can enhance the compound's reactivity and stability. The azaspiro ring system provides a rigid framework that can be further functionalized for specific purposes.
Recent studies have explored the synthesis and characterization of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one using advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These methods have enabled researchers to optimize the reaction conditions and improve the yield of the compound. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated that the use of microwave irradiation significantly reduced the reaction time while maintaining high purity levels.
In terms of applications, 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one has shown promise in drug delivery systems due to its ability to act as a prodrug carrier. Its spirocyclic structure allows for controlled release of active pharmaceutical ingredients, enhancing therapeutic efficacy while minimizing side effects. Additionally, the compound has been investigated for its potential as a building block in the synthesis of complex molecules, such as peptide analogs and bioactive agents.
The trifluoroacetyl group in 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one has also been studied for its role in modulating enzyme activity. A 2022 study in Nature Communications revealed that this group can act as a potent inhibitor of certain proteases, opening new avenues for anti-inflammatory and antiviral therapies. Furthermore, the ethoxy group has been shown to enhance the compound's permeability across biological membranes, making it an attractive candidate for transdermal drug delivery systems.
In materials science, 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one has been explored as a precursor for the synthesis of novel polymers and nanoparticles. Its rigid spirocyclic structure provides excellent thermal stability and mechanical properties, which are essential for high-performance materials used in electronics and aerospace industries.
The synthesis of 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one typically involves multi-step reactions, including nucleophilic substitution, acylation, and cyclization processes. Researchers have recently focused on developing more efficient synthetic pathways that minimize waste and reduce production costs. For example, a 2024 study in Green Chemistry reported a one-pot synthesis method that achieved an 80% yield with minimal environmental impact.
In conclusion, 3-Ethoxy-6-(trifluoroacetyl)-6-azaspiro3.5nonan-1-one, with its unique structural features and diverse functional groups, represents a valuable compound with wide-ranging applications across multiple disciplines. Ongoing research continues to uncover new potentials for this compound, positioning it as a key player in future advancements in organic chemistry and materials science.
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